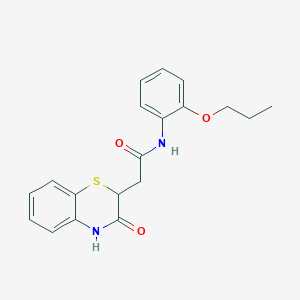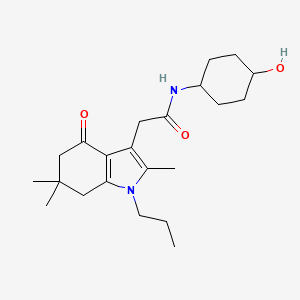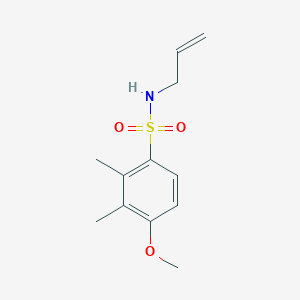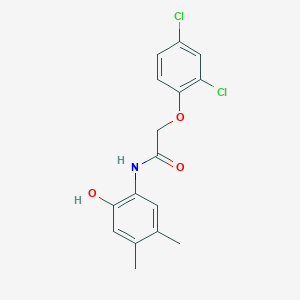
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide, also known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression and cell differentiation. This compound also modulates the activity of various kinases and transcription factors, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell proliferation, and apoptosis. This compound also modulates the activity of various enzymes and proteins involved in metabolic pathways, such as glucose metabolism and lipid metabolism. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to modulate various signaling pathways. However, this compound also has some limitations, including its relatively high cost and limited availability. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide research, including the identification of its specific targets and the development of more potent and selective this compound analogs. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. This compound may also have applications in drug delivery systems, as it has been shown to enhance the permeability of cell membranes.
合成法
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazine with propyl bromide, followed by the reaction with 2-propoxyphenylacetyl chloride. The final product is obtained through the reaction with acetic anhydride. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by modulating various signaling pathways. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-11-24-15-9-5-3-7-13(15)20-18(22)12-17-19(23)21-14-8-4-6-10-16(14)25-17/h3-10,17H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBTXMUBUQHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)

![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)
![2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4954966.png)



![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)

![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
